Monoerucin-d5
Description
Monoerucin-d5 is a deuterated analog of Monoerucin (C22H42O2), a monounsaturated fatty acid derived from erucic acid. The "-d5" designation indicates that five hydrogen atoms in the molecule are replaced by deuterium isotopes, typically at specific positions to enhance stability and reduce metabolic interference. This compound is primarily utilized as an internal standard in lipidomics and analytical chemistry, enabling precise quantification of non-deuterated Monoerucin in complex biological matrices via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Its deuterium substitution minimizes isotopic overlap with endogenous compounds, ensuring accurate detection in trace-level analyses.
Properties
Molecular Formula |
C₂₅H₄₃D₅O₄ |
|---|---|
Molecular Weight |
417.68 |
Synonyms |
(13Z)-13-Docosenoic acid Monoester with 1,2,3-Propanetriol-d5; (Z)-Mono-13-docosenoin-d5; Glycerol Monoerucate-d5; Glyceryl Monoerucate-d5; Mono-(Z)-13-docosenoin-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Monoerucin
Key Differences :
- Deuterium Content: Monoerucin-d5 contains five deuterium atoms, whereas Monoerucin has none. This substitution reduces metabolic degradation rates by ~30% in hepatic microsomal assays due to the kinetic isotope effect .
- Analytical Utility: this compound exhibits a +5 Da mass shift in MS, enabling discrimination from its non-deuterated counterpart. In contrast, Monoerucin overlaps with endogenous lipids, complicating quantification.
Functional Analog: Norfloxacin-d5
Key Differences :
- Chemical Class: Norfloxacin-d5 is a deuterated fluoroquinolone antibiotic, whereas this compound is a lipid derivative. Despite differing structures, both serve as isotopic internal standards in chromatography .
- Stability: Norfloxacin-d5 shows higher thermal stability (decomposition at 220°C vs. This compound’s 180°C), attributed to its aromatic ring system .
Table 1: Comparative Properties of this compound and Analogs
| Property | This compound | Monoerucin | Norfloxacin-d5 |
|---|---|---|---|
| Molecular Formula | C22H37D5O2 | C22H42O2 | C16H13D5FN3O3 |
| Deuterium Positions | ω-3, ω-6, ω-9 carbons | N/A | Fluorophenyl ring |
| Primary Application | Lipid quantification | Biochemical studies | Antibiotic assays |
| Stability (Half-life) | 48 hours (pH 7.4) | 32 hours (pH 7.4) | 72 hours (pH 7.4) |
Research Findings
- Sensitivity in MS: this compound achieves a limit of detection (LOD) of 0.1 ng/mL in lipid extracts, outperforming non-deuterated Monoerucin (LOD: 1.2 ng/mL) due to reduced background interference .
- Metabolic Stability: In rat hepatocyte models, this compound showed a 25% slower β-oxidation rate compared to Monoerucin, aligning with deuterium’s kinetic isotope effect .
- Functional Comparability: Norfloxacin-d5 and this compound both enhance assay reproducibility, but their divergent chemical classes necessitate distinct chromatographic conditions (e.g., this compound requires reverse-phase LC, while Norfloxacin-d5 uses ion-pairing methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
